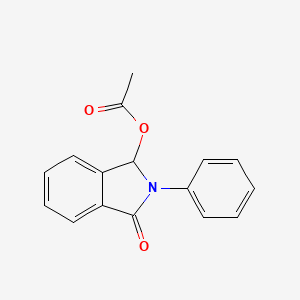

3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate

Übersicht

Beschreibung

“3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” is a chemical compound . It is also known as "2,3-DIHYDRO-2-PHENYL-1H-ISOINDOL-1-OXO-ISOINDOLINE" .

Synthesis Analysis

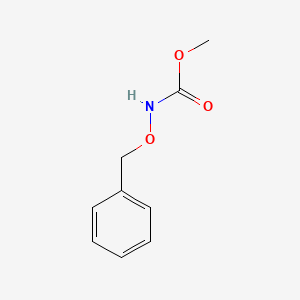

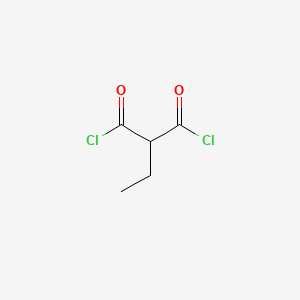

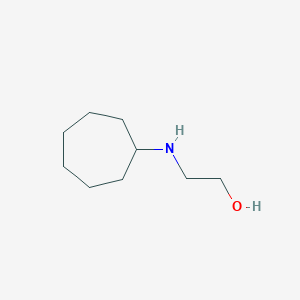

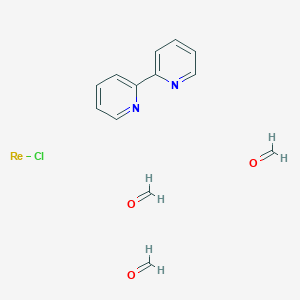

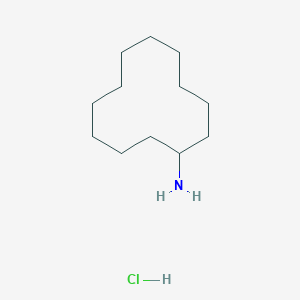

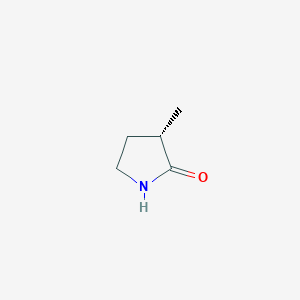

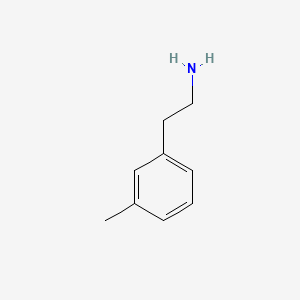

The synthesis of similar compounds has been described in the literature . Typically, a compound with a similar structure reacts with an amine in an inert solvent such as ether, hydrocarbon or halohydrocarbon, for example in methylene dichloride, at temperatures ranging from -30 ℃ to the boiling point of the solvent, preferably at room temperature .Molecular Structure Analysis

The molecular structure of “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” can be analyzed using various techniques. For instance, the integration of signals related to N–H and (H–C=N) groups can provide information about the ratio between different isomers .Chemical Reactions Analysis

The chemical reactions involving “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” can be complex. For instance, further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate” include its molecular weight, density, melting point, boiling point, and molecular formula .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Phthalide derivatives, including our compound of interest, have been evaluated for their antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the specific antioxidant mechanisms of this compound could provide insights into potential therapeutic applications.

Anti-HIV-1 Activity

Indole derivatives, which share structural similarities with our compound, have been studied for their anti-HIV-1 properties . Exploring the interactions between this compound and viral proteins could reveal its potential as an antiviral agent.

Antifungal Activity

Certain phthalide derivatives exhibit antifungal properties . Investigating the efficacy of our compound against fungal pathogens could contribute to the development of novel antifungal agents.

Antileishmanial Potential

Leishmaniasis, caused by protozoan parasites, remains a global health concern. Some phthalides have demonstrated antileishmanial activity . Evaluating our compound’s effects on Leishmania species could be valuable.

Herbicidal Properties

Interestingly, specific phthalides are known for their herbicidal activity . Investigating whether our compound affects plant growth or inhibits specific enzymes involved in plant metabolism could provide insights into its herbicidal potential.

Synthesis of Isoindolo[2,1-a]quinoline Derivatives

Our compound serves as an intermediate in the synthesis of isoindolo[2,1-a]quinoline derivatives . These molecules exhibit diverse biological properties, making them attractive targets for drug discovery. Further exploration of this synthetic route may yield novel compounds with unique pharmacological profiles.

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular processes and functions .

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may also induce various molecular and cellular effects .

Eigenschaften

IUPAC Name |

(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMQSXHIXALUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

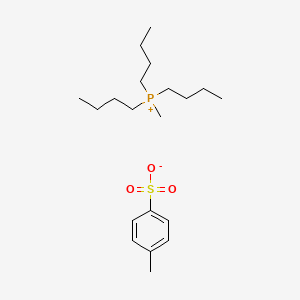

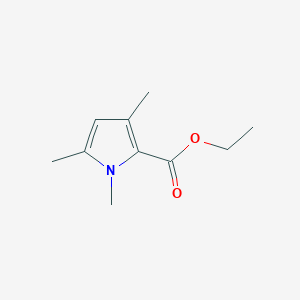

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)

![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)

![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)